molecular formula C16H12Cl3N5OS B2705785 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide CAS No. 843620-70-2

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B2705785
CAS No.: 843620-70-2
M. Wt: 428.72
InChI Key: AIKFUJRPFDNRFO-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters precisely. The process may include steps such as crystallization and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-ylamine

Uniqueness

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and sulfanyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3N5OS/c17-10-3-1-9(2-4-10)15-22-23-16(24(15)20)26-8-14(25)21-13-6-11(18)5-12(19)7-13/h1-7H,8,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKFUJRPFDNRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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